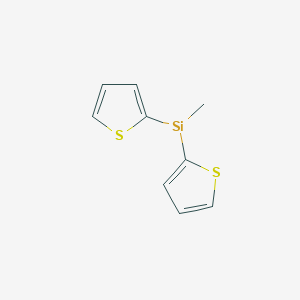

Methyldi-2-thienylsilane

Description

Properties

CAS No. |

71771-69-2 |

|---|---|

Molecular Formula |

C9H9S2Si |

Molecular Weight |

209.4 g/mol |

InChI |

InChI=1S/C9H9S2Si/c1-12(8-4-2-6-10-8)9-5-3-7-11-9/h2-7H,1H3 |

InChI Key |

QMQHTFMVGUGDAM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CS1)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyldi 2 Thienylsilane and Its Derivatives

Organometallic Approaches in Silicon-Carbon Bond Formation

The formation of a stable silicon-carbon bond is the cornerstone of synthesizing organosilanes. Traditional organometallic chemistry offers robust and widely practiced methods for achieving this transformation. These approaches typically involve the reaction of a highly reactive organometallic species, which acts as a carbanion source, with a suitable silicon electrophile.

Utilization of Thienyl Lithium Reagents in Silane (B1218182) Synthesis

Organolithium reagents are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.com 2-Thienyllithium (B1198063), which can be prepared via deprotonation of thiophene (B33073) or through metal-halogen exchange from 2-halothiophenes, is a key intermediate for introducing the thienyl group. sigmaaldrich.comucr.edu

The synthesis of methyldi-2-thienylsilane can be achieved by the stoichiometric reaction of two equivalents of 2-thienyllithium with a dihalosilane, such as methyldichlorosilane. The lithium reagent, acting as a potent nucleophile, displaces the halide leaving groups on the silicon atom to form the desired di-substituted silane. The reaction is typically carried out in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the high reactivity of the organolithium species. sigmaaldrich.com An analogous reaction has been reported where lithium alkoxyacetylides react with dichlorodimethylsilane, highlighting the general utility of this approach for creating silicon-carbon bonds. researchgate.net

Table 1: Synthesis of this compound using 2-Thienyllithium

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Reaction of Organometallic Reagents with Halosilanes

Grignard reagents, organomagnesium halides, are another class of indispensable organometallic compounds for C-C bond formation. google.comorganicchemistrytutor.com They are generally prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. rsc.orghzdr.de For the synthesis of this compound, the Grignard reagent, 2-thienylmagnesium bromide, is first prepared from 2-bromothiophene (B119243) and magnesium turnings.

This Grignard reagent is then reacted with a halosilane like methyldichlorosilane. hzdr.de Similar to the organolithium approach, the nucleophilic thienyl group attacks the electrophilic silicon center, displacing the chloride ions to yield this compound. The reaction conditions must be strictly anhydrous as Grignard reagents are highly basic and will react with any protic sources. masterorganicchemistry.com The synthesis of a first-generation bithiophenesilane dendrimer, which incorporates the methylbis(2-thienyl)silyl moiety, has been described, underscoring the utility of this core structure in building larger, functional molecules. researchgate.netresearchgate.net

Table 2: Grignard-based Synthesis of this compound

| Organometallic Reagent | Halosilane | Solvent | Key Considerations | Product |

|---|

Transition-Metal-Catalyzed Synthetic Pathways

While classical organometallic reactions are effective, modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Catalysts based on palladium, gold, and copper have been instrumental in developing novel routes to organosilanes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Reactions like the Kumada coupling, which pairs an organomagnesium compound with an organic halide, are relevant to thienylsilane (B15475989) synthesis. researchgate.net More recent developments focus on the cross-coupling of organosilicon compounds themselves, such as in the Hiyama coupling.

In the context of synthesizing derivatives of this compound, palladium catalysts can facilitate the coupling of a silyl-containing molecule with a thienyl partner. For instance, a palladium catalyst can promote the reaction between a halothiophene and a silyl (B83357) hydride or a disilane. Alternatively, a pre-formed thienylsilane can undergo palladium-catalyzed arylation or vinylation at the thiophene ring. For example, the synthesis of 2,3-disubstituted indoles has been achieved through the palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes, demonstrating the viability of using silylarenes as coupling partners. rsc.org Similarly, palladium catalysts have been used for the synthesis of 2-aryl propionic acids via the Heck reaction followed by carbonylation, showcasing the broad applicability of these catalysts. mdpi.com

Table 3: Representative Palladium-Catalyzed Reactions for Silane Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Kumada Coupling | Pd catalyst | 2-Thienylmagnesium halide + Silyl halide | Thienylsilane |

Gold-Catalyzed Tandem Processes for Heteroarylation and Cycloisomerization

Gold catalysis has emerged as a potent tool for activating alkynes, allenes, and alkenes towards nucleophilic attack. e-bookshelf.de Gold(I) complexes can act as powerful π-acids, enabling a variety of transformations including cyclizations and rearrangements. core.ac.ukthegagoszgroup.com

While direct synthesis of this compound via gold catalysis is not prominently documented, gold-catalyzed reactions can be employed to functionalize thienylsilane derivatives. For instance, the gold-catalyzed intramolecular hydroalkylation of ynamides can lead to the formation of polysubstituted indenes, a reaction that could be applied to substrates containing a thienylsilyl group. unige.ch The high electrophilicity of intermediates generated by gold catalysis allows for reactions with even weak nucleophiles. Gold catalysts are often used in tandem or cascade processes, where an initial gold-catalyzed step triggers subsequent transformations, leading to complex molecular architectures from simple starting materials.

Table 4: Applications of Gold Catalysis in Complex Molecule Synthesis

| Catalyst Type | Reaction | Substrate Class | Key Feature |

|---|---|---|---|

| IPrAuNTf₂ | Intramolecular Hydroalkylation | Ynamides | Formation of polysubstituted indenes |

Copper-Catalyzed Asymmetric Reactions and Reductions

Copper catalysts offer a cost-effective and environmentally benign alternative to precious metals like palladium and gold. academie-sciences.fr Copper-catalyzed reactions have been developed for a wide range of transformations, including C-N, C-O, and C-S bond formation. mdpi.combeilstein-journals.orgorganic-chemistry.org

In the synthesis and functionalization of thienylsilanes, copper catalysis can be particularly useful. For example, the copper-catalyzed cross-coupling of thiols with vinyl halides is a well-established method for producing vinyl sulfides, which could be adapted for silyl-substituted thiophenes. organic-chemistry.org Furthermore, copper catalysts are effective in azide-alkyne cycloadditions (CuAAC), a prominent "click chemistry" reaction that can be used to link a thienylsilane moiety to other molecules. nih.gov The versatility of copper catalysis is also demonstrated in its ability to facilitate the synthesis of diarylamines and in the functionalization of unactivated C-H bonds. academie-sciences.frmdpi.com

Table 5: Examples of Copper-Catalyzed Transformations

| Catalyst System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| [Cu(phen)(PPh₃)₂]NO₃ | Thioetherification | Vinyl halide + Thiol | Vinyl sulfide |

| Copper(I) salts | Azide-Alkyne Cycloaddition | Azide + Alkyne | Triazole |

Dehydrogenative Coupling Strategies for Silicon-Heteroatom Bond Construction

Dehydrogenative coupling has emerged as a powerful, atom-economical strategy for forming silicon-heteroatom (Si-X, where X = O, N, S, etc.) bonds. This methodology involves the reaction of a hydrosilane (R₃Si-H) with a heteroatom-containing substrate (H-X-R') to form a silylated product (R₃Si-X-R') and dihydrogen (H₂) as the sole byproduct. google.comrsc.org This approach avoids the formation of stoichiometric salt wastes often generated in traditional methods, such as the reaction of halosilanes with alcohols or amines. unizar.es For a substrate like this compound, the Si-H moiety is the reactive site for such transformations, allowing for the synthesis of a diverse range of derivatives.

A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. unizar.es Transition-metal complexes, particularly those based on ruthenium, rhodium, and iridium, are highly effective. For instance, ruthenium pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines. rsc.orgrsc.org Similarly, rhodium catalysts are effective for the enantioselective dehydrogenative Si-O coupling between dihydrosilanes and alcohols, offering a route to chiral alkoxysilanes. researchgate.net

Beyond precious metals, catalysts based on inexpensive and abundant materials are gaining prominence. Potassium tert-butoxide (KOt-Bu), a simple alkali metal base, has been demonstrated to effectively catalyze the direct silylation of C-H bonds in various electron-rich aromatic heterocycles. researchgate.net Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have also been employed for the direct cross-dehydrogenative Si-O bond construction between hydrosilanes and alcohols under mild, transition-metal-free conditions. google.com These base-catalyzed methods represent a practical and cost-effective alternative for constructing Si-O and Si-C bonds. google.comresearchgate.net The scope of the hydrosilane in these reactions is broad, allowing for significant electronic and steric tuning of the resulting silylated product. google.com

Table 1: Catalytic Systems for Dehydrogenative Si-Heteroatom Bond Formation

| Catalyst System | Heteroatom Source (X-H) | Bond Formed | Key Features |

|---|---|---|---|

| Ruthenium Pincer Complexes | Alcohols, Amines | Si-O, Si-N | Base-free conditions, high efficiency. rsc.orgrsc.org |

| Rhodium Complexes | Alcohols, Silanols | Si-O | Enables enantioselective synthesis of chiral siloxanes and alkoxysilanes. researchgate.net |

| Potassium tert-Butoxide (KOt-Bu) | Heteroarenes (C-H) | Si-C | Inexpensive catalyst, applicable to a range of heteroarenes and hydrosilanes. researchgate.net |

| NaOH / KOH | Alcohols | Si-O | Transition-metal-free, mild conditions, liberates only H₂. google.com |

Emerging Synthetic Protocols for Functionalized Methyldi-2-thienylsilanes

Recent advances in synthetic chemistry have provided novel protocols for creating functionalized organosilanes that go beyond traditional methods. For this compound, these emerging strategies primarily focus on the direct functionalization of the thiophene rings' carbon-hydrogen (C-H) bonds, offering highly efficient and step-economical routes to complex derivatives.

Transition metal-catalyzed C-H silylation is a leading strategy. sciengine.com This approach directly couples the C-H bond of a heteroarene with a hydrosilane, a reaction that can be applied to functionalize the thiophene rings of this compound itself or to synthesize it from thiophene and a suitable methylsilane precursor. Rhodium and iridium complexes have proven particularly effective. sciengine.comnih.gov For example, rhodium-catalyzed direct intermolecular dehydrogenative Si-H/C-H cross-coupling provides access to a variety of heteroarylated silanes with excellent control over regioselectivity. nih.gov This method has been successfully applied to the enantioselective intermolecular C-H silylation of heteroarenes, yielding acyclic, silicon-stereogenic silanes, which significantly expands the chemical space of optically active organosilanes. nih.gov

Photocatalysis represents another frontier in organosilane synthesis. researchgate.net Strategies using visible-light photocatalysts, such as eosin (B541160) Y, can facilitate the stepwise functionalization of polyhydrosilanes. researchgate.net This method proceeds via hydrogen atom transfer (HAT) from the silane, which can then react with various reagents. This approach avoids radical intermediates and improves both atom and step economy, opening avenues for incorporating pharmaceutical molecules or forming silacycles. researchgate.net

Furthermore, the development of synthetic methods using earth-abundant, low-cost metal catalysts, such as nickel, is a significant trend. iisertirupati.ac.in Nickel-catalyzed acceptorless dehydrogenative coupling reactions have been developed for C-C bond formation, demonstrating the potential of these inexpensive metals to replace precious metal catalysts in various transformations. iisertirupati.ac.in While not yet specifically applied to this compound, the principles of using catalysts like nickel for dehydrogenative coupling are broadly applicable and represent a promising direction for future synthetic efforts.

Table 2: Emerging Protocols for Synthesizing Functionalized Organo-Heteroarylsilanes

| Protocol | Catalyst/Reagent | Transformation | Key Advantages |

|---|---|---|---|

| Enantioselective C-H Silylation | Rhodium Complexes | Direct coupling of heteroarene C-H with a hydrosilane | Creates Si-stereogenic centers with high chemo-, regio-, and stereocontrol. nih.gov |

| Direct C-H Silylation | Iridium Complexes | Regioselective intramolecular silylation of aromatic C-H bonds | Products are amenable to further transformations (oxidation, halogenation, cross-coupling). sciengine.com |

| Photocatalytic Functionalization | Eosin Y / Visible Light | Stepwise functionalization of Si-H bonds via Hydrogen Atom Transfer (HAT) | High atom and step economy; avoids radical intermediates. researchgate.net |

Reactivity and Mechanistic Investigations of Methyldi 2 Thienylsilane

Influence of Thienyl Moieties on Organosilane Reactivity

The reactivity of organosilanes is significantly modulated by the electronic and steric nature of the substituents attached to the silicon atom. In methyldi-2-thienylsilane, the presence of two thienyl groups and a methyl group imparts a unique combination of properties that distinguish its reactivity from other organosilanes.

The thienyl group, an aromatic heterocycle containing a sulfur atom, is known to be electron-rich. This electronic character influences the polarity of the Si-C and Si-H bonds. The electron-donating nature of the thienyl rings can increase the electron density on the silicon atom, which in turn can affect its electrophilicity and the reactivity of the Si-H bond. For instance, in reactions involving the formation of silylium (B1239981) or silyloxonium ions, the positive charge on the silicon is stabilized by the electron-donating thienyl groups. mdpi.com This stabilization can facilitate reactions that proceed through such cationic intermediates.

Sterically, the two thienyl groups are bulkier than, for example, methyl or ethyl groups, but less so than very bulky substituents like tert-butyl groups. This intermediate steric hindrance plays a crucial role in controlling the accessibility of the silicon center to incoming reagents. rsc.orgnih.govscribd.comresearchgate.net In catalytic reactions, the steric profile of the silane (B1218182) can influence its coordination to the metal center and the subsequent steps of the catalytic cycle. The specific arrangement of the thienyl groups around the silicon atom can create a defined steric environment that may favor certain reaction pathways or product stereoisomers.

The combination of these electronic and steric effects makes this compound a versatile reagent. The electron-rich nature of the thienyl moieties can enhance reactivity in certain transformations, while the steric bulk provides a degree of selectivity. rsc.org The precise interplay of these factors is dependent on the specific reaction conditions, including the catalyst, solvent, and other reactants involved.

Role of this compound in Catalytic Cycles

This compound and its derivatives are valuable participants in various catalytic cycles, primarily due to the reactivity of the Si-H bond and the potential for the thienyl groups to act as directing or activating groups.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. wikipedia.org While specific studies detailing the use of this compound in hydrosilylation are not extensively documented in the reviewed literature, the general mechanisms of metal-catalyzed hydrosilylation provide a framework for understanding its potential role. The most common mechanism is the Chalk-Harrod mechanism, which involves the following steps: wikipedia.org

Oxidative Addition: The Si-H bond of this compound adds to a low-valent metal catalyst (e.g., platinum, rhodium, palladium).

Olefin Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal center.

Migratory Insertion: The alkene or alkyne inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkyl or vinyl group reductively eliminates with the silyl (B83357) group to form the product and regenerate the active catalyst.

A modified Chalk-Harrod mechanism is also possible, where the olefin inserts into the metal-silicon bond instead of the metal-hydride bond. wikipedia.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the hydrosilylation are influenced by the nature of the catalyst, the substrate, and the silane itself. libretexts.orgnih.gov The electronic properties of the thienyl groups in this compound could influence the rate of oxidative addition and the stability of the intermediates in the catalytic cycle.

The following table illustrates typical regioselectivity observed in the hydrosilylation of terminal alkynes with different catalysts, which would be relevant for reactions involving this compound.

| Catalyst System | Major Product | Regioselectivity |

| Pt-based catalysts | trans-β-vinylsilane | anti-Markovnikov, E-isomer |

| Rh-based catalysts | trans-β-vinylsilane | anti-Markovnikov, E-isomer |

| Ru-based catalysts | cis-β-vinylsilane | anti-Markovnikov, Z-isomer |

| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | Markovnikov |

Data compiled from general knowledge of hydrosilylation reactions. nih.gov

Mechanistic Pathways of Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds between an organosilane and an organic halide. mdpi.comwikipedia.orgorganic-chemistry.org The general mechanism for the Hiyama coupling involves the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.org The catalytic cycle then proceeds as follows: mdpi.comwikipedia.org

Oxidative Addition: The organic halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The activated organosilane transfers its organic group (in this case, a thienyl or methyl group, though typically the thienyl group is transferred) to the Pd(II) center, displacing the halide. This is often the rate-determining step. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the cross-coupled product and regenerating the Pd(0) catalyst.

The thienyl groups in this compound can play a crucial role in the transmetalation step. Their ability to be activated by fluoride or base is key to the reaction's success. organic-chemistry.org The nature of the ligands on the palladium catalyst also significantly influences the efficiency and selectivity of the coupling reaction. nih.govd-nb.info

The table below summarizes the key steps in the palladium-catalyzed Hiyama cross-coupling reaction.

| Step | Description | Key Intermediates |

| Oxidative Addition | Addition of the organic halide to the Pd(0) catalyst. | R-Pd(II)-X |

| Transmetalation | Transfer of the organic group from the activated silane to the Pd(II) center. | R-Pd(II)-R' |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | R-R' |

Based on the generally accepted mechanism of Hiyama cross-coupling. mdpi.comwikipedia.org

Radical Chemistry Involving Desilylative Mesolysis

While ionic pathways are common for organosilanes, they can also undergo radical reactions. nih.govdiva-portal.orguoa.grrsc.orglibretexts.org The Si-H bond in this compound can be a source of a hydrogen atom in radical chain processes. Furthermore, organosilanes are known to be good precursors for radical generation through a process called desilylative mesolysis. researchgate.netrsc.orgnih.gov This process typically involves the one-electron oxidation of the organosilane to form a radical cation, which then rapidly undergoes cleavage of a carbon-silicon bond to generate a carbon-centered radical.

This process can be initiated photochemically or by using a suitable redox catalyst. helmholtz-berlin.denih.govrsc.orgbeilstein-journals.orgbeilstein-journals.orgscilit.com The resulting radicals can then participate in various synthetic transformations, such as addition to alkenes or alkynes, or coupling reactions. The stability of the generated radical and the ease of the Si-C bond cleavage are influenced by the substituents on the silicon atom. The thienyl groups in this compound could potentially influence the stability of the intermediate radical cation and the subsequent fragmentation pathway.

Reaction Kinetics and Thermodynamic Analyses of Transformations Involving this compound

In general, kinetic studies of organosilane reactions, such as hydrosilylation and cross-coupling, often reveal the rate-determining step of the catalytic cycle and provide insights into the influence of various reaction parameters. rsc.orgmdpi.com For example, in palladium-catalyzed cross-coupling reactions of organosilanes, the transmetalation step is frequently found to be rate-limiting. researchgate.net Kinetic analysis can be performed using techniques like in-situ NMR spectroscopy or gas chromatography to monitor the concentration of reactants and products over time.

Thermodynamic analyses provide information about the feasibility and position of equilibrium of a reaction. awi.deresearchgate.netnih.gov Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined experimentally through calorimetry or calculated using computational methods. These parameters are crucial for understanding the driving forces behind chemical transformations and for optimizing reaction conditions.

The following table presents a hypothetical set of kinetic and thermodynamic parameters for a generic hydrosilylation reaction, illustrating the type of data that would be valuable for understanding the reactivity of this compound.

| Parameter | Value | Significance |

| Rate Constant (k) | Varies with temperature and concentrations | Indicates the speed of the reaction. |

| Activation Energy (Ea) | Typically 50-100 kJ/mol for similar reactions | The minimum energy required for the reaction to occur. awi.de |

| Enthalpy of Reaction (ΔH) | Typically exothermic | Indicates whether the reaction releases or absorbs heat. |

| Gibbs Free Energy of Reaction (ΔG) | Typically negative | Determines the spontaneity of the reaction. |

These are representative values for organosilane reactions and are not specific to this compound.

Stereochemical Control in Reactions Involving Chiral Silane Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a major goal in modern organic chemistry. nih.govwikipedia.orgdiva-portal.orguoa.grbeilstein-journals.orglumenlearning.comharvard.edunih.govbeilstein-journals.orgyork.ac.ukrsc.orgochemtutor.com In reactions involving organosilanes, stereochemical control can be achieved by using chiral silanes or by employing chiral catalysts or auxiliaries. nih.govlibretexts.orglumenlearning.com

To achieve stereochemical control in reactions with this compound, one could envision modifying the molecule to introduce a chiral center. This could be done, for example, by replacing the methyl group with a chiral substituent or by using a chiral ligand on the silicon atom if it were part of a more complex structure. Such chiral derivatives of this compound could then be used in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.govbeilstein-journals.orgharvard.edu

For instance, in a hydrosilylation reaction, a chiral silane can lead to the formation of a specific enantiomer of the product. The stereoselectivity arises from the diastereomeric transition states formed between the chiral silane, the substrate, and the catalyst. The difference in energy between these transition states determines the enantiomeric excess (ee) of the product.

Similarly, in cross-coupling reactions, the use of a chiral organosilane can lead to the formation of a chiral biaryl or other coupled product with high enantioselectivity. The stereochemical information is transferred from the chiral silane to the product during the catalytic cycle.

The following table outlines general strategies for achieving stereochemical control in organic reactions, which are applicable to transformations involving chiral derivatives of this compound.

| Strategy | Description | Example Application |

| Chiral Substrate Control | The starting material is chiral, and its stereochemistry directs the formation of new stereocenters. | Reaction of a chiral alkene with an achiral silane. |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. It is removed in a subsequent step. | Use of a chiral auxiliary on the substrate to be hydrosilylated. libretexts.org |

| Chiral Reagent Control | A stoichiometric amount of a chiral reagent is used to induce asymmetry. | Asymmetric reduction using a chiral borane. |

| Chiral Catalyst Control | A catalytic amount of a chiral catalyst is used to generate a chiral product from an achiral substrate. | Asymmetric hydrosilylation using a metal complex with a chiral ligand. wikipedia.org |

This table provides a general overview of strategies for stereochemical control. rsc.org

Chemo- and Regioselectivity in Organosilane Transformations

The reactivity of this compound is characterized by the presence of multiple reactive sites: the silicon-hydrogen (Si-H) bond, the methyl group attached to the silicon, and the two thienyl rings. The interplay of these functional groups gives rise to notable chemo- and regioselectivity in its chemical transformations.

Chemoselectivity: Preferential Reaction at the Si-H Bond

A prominent feature of the reactivity of this compound is the high chemoselectivity for reactions involving the Si-H bond, leaving the thienyl rings and the methyl group intact. This is exemplified in the reaction with dichlorocarbene (B158193) (:CCl2). When this compound is treated with dichlorocarbene, generated, for instance, from chloroform (B151607) and a base under phase-transfer conditions, the carbene selectively inserts into the Si-H bond. researchgate.netwikidoc.org This transformation yields methyldi(2-thienyl)dichloromethylsilane. researchgate.net The notable aspect of this reaction is the complete preservation of the C-Si and C-S bonds within the thienyl moieties, as well as the Si-CH3 bond. The propensity for the Si-H bond to undergo insertion reactions is a well-documented characteristic of hydrosilanes. beilstein-journals.org

Another instance of the preferential reactivity of the Si-H bond is the formation of silyloxonium ions in the presence of ethers. This highlights the hydridic nature of the hydrogen atom attached to the silicon, which can be abstracted or involved in complex formation without altering the organic substituents on the silicon atom.

Regioselectivity: Substitution on the Thienyl Rings

When reactions are directed towards the functionalization of the aromatic thienyl rings, this compound exhibits a high degree of regioselectivity. The silicon atom acts as a directing group, influencing the position of electrophilic substitution or metalation on the thiophene (B33073) rings. Generally, in 2-substituted thiophenes, electrophilic attack is strongly favored at the 5-position (the carbon atom adjacent to the sulfur and on the opposite side of the ring from the substituent).

This principle is illustrated in the synthesis of complex macromolecular structures, such as dendrimers, where the methyldi-2-thienylsilyl group is used as a building block. For example, the synthesis of a first-generation bithiophenesilane dendrimer, tris{5′-[methylbis(2-thienyl)silyl]2,2′-bithienyl-5-yl} methylsilane, demonstrates this regioselectivity. researchgate.net The nomenclature of the final product indicates that the linkage to the broader dendrimer structure occurs specifically at the 5-position of the thienyl rings of a methylbis(2-thienyl)silyl unit. This implies a synthetic sequence where an electrophilic or cross-coupling reaction is directed with high precision to this site.

The table below summarizes the observed selectivity in key transformations of this compound.

| Reaction Type | Reagent | Major Product | Selectivity |

| Carbene Insertion | Dichlorocarbene (:CCl2) | Methyldi(2-thienyl)dichloromethylsilane | Chemoselective : Reaction occurs exclusively at the Si-H bond. |

| Aromatic Functionalization | (Implied in dendrimer synthesis) | 5-functionalized thienyl derivative | Regioselective : Functionalization occurs at the 5-position of the thienyl rings. |

The observed chemo- and regioselectivity are governed by the electronic and steric properties of the this compound molecule. The Si-H bond is relatively weak and polarized, making it a prime target for radical and insertion reactions. On the other hand, the electron-donating and steric effects of the silyl group direct electrophiles to the sterically accessible and electronically enriched 5-position of the thienyl rings.

Advanced Spectroscopic Characterization of Methyldi 2 Thienylsilane and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of methyldi-2-thienylsilane, offering precise information about the local chemical environment of silicon, carbon, and hydrogen atoms within the molecule.

Silicon-29 (29Si) NMR Investigations of Siloxane Networks

Silicon-29 (29Si) NMR spectroscopy is particularly valuable for characterizing the silicon centers in silane (B1218182) and siloxane structures. huji.ac.ilaiinmr.com The chemical shift of the 29Si nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. huji.ac.ilresearchgate.net For organosilicon compounds, the 29Si NMR chemical shifts are typically reported relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. libretexts.org

Table 1: Typical 29Si NMR Chemical Shift Ranges for Siloxane Building Units

| Building Unit | Structure | Typical Chemical Shift Range (ppm) |

| M | R3SiO | +10 to -10 |

| D | R2SiO2 | -10 to -40 |

| T | RSiO3 | -50 to -80 |

| Q | SiO4 | -90 to -120 |

Note: R can be an alkyl or aryl group. The exact chemical shift can vary based on substituents and solvent.

Carbon-13 (13C) and Proton (1H) NMR Analysis of Thienyl and Methyl Environments

Carbon-13 (13C) and Proton (1H) NMR spectroscopy provide complementary information about the organic moieties of this compound. libretexts.orgtib.eu

In the 1H NMR spectrum , the protons of the methyl group attached to the silicon atom will appear as a singlet, typically in the upfield region of the spectrum. conductscience.comcarlroth.com The protons on the two thienyl rings will exhibit more complex splitting patterns in the aromatic region of the spectrum, usually between 7 and 8 ppm. libretexts.orgconductscience.com The precise chemical shifts and coupling constants of these thienyl protons can provide information about the substitution pattern and the electronic environment of the rings.

The 13C NMR spectrum will show distinct signals for the methyl carbon and the carbons of the thienyl rings. oregonstate.edudocbrown.info The methyl carbon will appear at a characteristic upfield chemical shift. sigmaaldrich.com The carbons of the thienyl rings will resonate in the aromatic region, with the carbon atom directly bonded to the silicon (the ipso-carbon) showing a distinct chemical shift compared to the other carbons in the ring. oregonstate.edu The chemical shifts of the thienyl carbons are sensitive to the electron-donating or electron-withdrawing effects of the silyl (B83357) group. tib.eu

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Si-CH3 | Methyl | 0.5 - 1.0 | -5 to 5 |

| Thienyl-H | Aromatic | 7.0 - 7.8 | - |

| Thienyl-C | Aromatic | 125 - 145 | - |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a "molecular fingerprint" of this compound. americanpharmaceuticalreview.comnih.gov

Infrared (IR) spectroscopy is particularly useful for identifying characteristic bond vibrations. stfc.ac.ukspectroscopyonline.com In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to:

C-H stretching vibrations of the methyl group and the thienyl rings.

Si-C stretching vibrations , which are characteristic of organosilicon compounds.

Vibrations of the thienyl ring , including C=C stretching and C-S stretching modes.

Raman spectroscopy provides complementary information to IR spectroscopy. alfatestlab.comresearchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the Si-C bond and the symmetric vibrations of the thienyl rings. aps.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| C-H (Thienyl) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2960 - 2850 |

| C=C (Thienyl) | Stretching | 1600 - 1400 |

| Si-C | Stretching | 800 - 700 |

| C-S (Thienyl) | Stretching | 700 - 600 |

Electronic Spectroscopy (UV-Vis and Magnetic Circular Dichroism) for Electronic Structure Probing

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide insights into the electronic transitions within a molecule. bath.ac.ukphywe.com For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the thienyl rings. The presence of the silicon atom can influence the energy of these transitions. The spectrum is typically recorded in a suitable solvent, and the absorbance is plotted against the wavelength. oecd.org The positions of the absorption maxima (λmax) can provide information about the extent of conjugation and the electronic effects of the silyl substituent.

Magnetic Circular Dichroism (MCD) spectroscopy is a more specialized technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It can provide more detailed information about the electronic structure and symmetry of the electronic states involved in the transitions observed in the UV-Vis spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. tutorchase.comlibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the mass-to-charge ratio (m/z) of the intact molecule. uni.lu The fragmentation of the molecular ion can provide valuable structural information. wikipedia.orgmiamioh.edu Common fragmentation pathways for organosilicon compounds include the loss of alkyl or aryl groups from the silicon atom. For this compound, one would expect to observe fragment ions corresponding to the loss of a methyl group ([M-CH3]+) or a thienyl group ([M-C4H3S]+). The relative abundance of these fragment ions can provide insights into the relative bond strengths within the molecule. lcms.cz

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C9H10S2Si]+ | Molecular Ion | 210 |

| [C8H7S2Si]+ | [M-CH3]+ | 195 |

| [C5H7SSi]+ | [M-C4H3S]+ | 127 |

| [C4H3S]+ | Thienyl cation | 83 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the direct detection and characterization of paramagnetic species, including radical intermediates. bruker.combruker.com This method is predicated on the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. bruker.com The resulting EPR spectrum provides a wealth of information regarding the electronic structure, spin density distribution, and the local environment of the radical species. bruker.com Key parameters derived from an EPR spectrum include the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfccs), which arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si). libretexts.orgd-nb.info The number of lines in a spectrum and the magnitude of the splittings are indicative of the number and type of interacting nuclei, as well as their geometric relationship to the location of the unpaired electron. libretexts.org

While direct experimental EPR studies on the radical intermediates of this compound are not extensively documented in publicly available literature, the expected spectroscopic features can be inferred from detailed studies on structurally analogous compounds, such as the radical cations of methylated thiophenes and various silyl radicals. rsc.orgresearchgate.net The generation of a radical cation from this compound would likely involve the removal of an electron from the π-system of one of the thiophene (B33073) rings, as these are typically the highest occupied molecular orbitals (HOMO) in such molecules. researchgate.net

The resulting radical cation, [CH₃(C₄H₃S)₂Si]•+, would be expected to exhibit a complex EPR spectrum due to the delocalization of the unpaired electron over both thiophene rings and potential interaction with the methyl and silicon centers. The primary hyperfine couplings would arise from the protons on the two thiophene rings. Based on studies of the 2-methylthiophene (B1210033) radical cation, significant spin density is expected at the C5 and C3 positions of the thiophene ring. researchgate.net For this compound, this would translate to large hyperfine splittings from the protons at the 5- and 3-positions of the thiophene ring bearing the majority of the spin density. The protons on the second thiophene ring would likely exhibit smaller coupling constants.

Furthermore, hyperfine coupling to the three protons of the methyl group attached to the silicon atom would be anticipated. The magnitude of this coupling would be dependent on the extent of spin delocalization onto the silicon atom and the subsequent hyperconjugation to the methyl protons. Studies on silyl radicals have shown that they are typically non-planar, and this structural feature could influence the spin distribution and resulting EPR parameters. rsc.org Additionally, coupling to the naturally abundant ²⁹Si isotope (I = 1/2, 4.7% abundance) could be observed as satellite lines in the spectrum, providing direct evidence of the silyl group's involvement in the radical structure. rsc.org

The g-factor for such a sulfur-containing π-radical is expected to be slightly greater than that of the free electron (ge ≈ 2.0023), a common feature for radicals where the spin density is located on atoms with higher spin-orbit coupling, such as sulfur. researchgate.net

Below are tables of hypothetical, yet scientifically reasoned, EPR data for the radical cation of this compound, extrapolated from experimental data of analogous compounds.

Table 1: Predicted g-factor for this compound Radical Cation

| Parameter | Predicted Value | Reference Compound(s) |

| g-factor | ~2.003 - 2.005 | 2-Methylthiophene Radical Cation researchgate.net |

Table 2: Predicted Hyperfine Coupling Constants (hfcc) for this compound Radical Cation (in Gauss)

| Interacting Nuclei | Predicted hfcc (Gauss) | Basis of Prediction |

| Thiophene-1 H (α-position) | 10 - 14 | Based on the large α-proton coupling in thiophene radical cations. researchgate.net |

| Thiophene-1 H (β-positions) | 2 - 5 | Based on the smaller β-proton couplings in thiophene radical cations. researchgate.net |

| Methyl Protons (Si-CH₃) | 0.5 - 2 | Dependent on spin delocalization onto the silicon and subsequent hyperconjugation. |

| Thiophene-2 Protons | < 1 | Assuming spin density is primarily localized on one thiophene ring. |

| ²⁹Si | 5 - 10 | Based on observed couplings in various silyl radicals. rsc.org |

It must be reiterated that these tables represent predicted values based on the analysis of structurally related molecules. Experimental verification through the generation and EPR spectroscopic analysis of this compound radical intermediates would be necessary to confirm these parameters.

Computational Chemistry and Theoretical Studies on Methyldi 2 Thienylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

While specific quantum chemical studies focused exclusively on Methyldi-2-thienylsilane are not prevalent in the surveyed literature, the application of these methods would typically involve using Hartree-Fock (HF) or post-Hartree-Fock methods to:

Determine Molecular Geometry: Calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule to find its lowest energy conformation.

Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic stability and reactivity.

Investigate Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom, providing insight into the polarity of bonds and the location of electron-rich and electron-deficient sites.

These fundamental calculations would underpin all further theoretical investigations into the molecule's behavior.

Density Functional Theory (DFT) for Reactivity Prediction and Mechanistic Insight

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the reactivity of molecules like this compound.

Although detailed DFT studies on the reactivity of this compound are not extensively published, this theoretical framework can be used to:

Calculate Reactivity Descriptors: Conceptual DFT provides various indices to predict reactivity. researchgate.netresearchgate.net These include chemical potential (μ), hardness (η), and the Fukui function f(r), which identify the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov

Model Reaction Mechanisms: DFT is employed to map out the potential energy surfaces of chemical reactions. mdpi.com This involves locating transition states and calculating activation energy barriers, thereby providing a detailed, step-by-step understanding of reaction pathways.

Analyze Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. dntb.gov.ua Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). This tool is invaluable for predicting non-covalent interactions and reaction sites.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior in a condensed phase, such as in a liquid or solid state.

Specific MD simulation studies for this compound are not readily found in the literature. However, such simulations would be instrumental in understanding:

Solvation Effects: How solvent molecules arrange around a this compound molecule and how this affects its conformation and reactivity.

Bulk Properties: Predicting macroscopic properties like density, viscosity, and diffusion coefficients for a system composed of many this compound molecules.

Intermolecular Forces: Quantifying the nature and strength of non-covalent interactions, such as van der Waals forces and potential hydrogen bonds, between multiple this compound molecules. This is crucial for understanding its behavior in materials science applications.

MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material.

Conformational Analysis and Potential Energy Surfaces of Non-Rigid Systems

The thienyl groups in this compound can rotate around the silicon-carbon bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A detailed conformational analysis of this compound has not been specifically reported. Such a study would typically involve:

Scanning the Potential Energy Surface (PES): The potential energy of the molecule is calculated as a function of the dihedral angles defining the orientation of the thienyl rings. nih.gov This systematic scan reveals the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states for conformational changes.

Understanding Steric and Electronic Effects: The analysis of the PES provides insight into how steric hindrance and electronic interactions between the thienyl rings and the methyl group influence the conformational preferences of the molecule.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

For this compound, while specific predictive studies are not widely available, theoretical calculations could be used to simulate:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be predicted. This helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ²⁹Si NMR) and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Ab Initio Studies of Tetrel Bonds Involving Silane (B1218182) Derivatives

A tetrel bond is a non-covalent interaction where a Group 14 element (like silicon) acts as an electrophilic center and interacts with a nucleophilic region on another molecule. nih.gov Ab initio calculations, which are based on first principles without empirical parameters, are a powerful tool for studying these interactions.

Studies on aromatic silane derivatives have shown that the silicon atom can possess a region of positive electrostatic potential, known as a σ-hole, along the extension of a covalent bond. rsc.orgresearchgate.net This σ-hole can interact attractively with a Lewis base. In the context of this compound, the silicon atom, bonded to two electronegative thienyl rings, is a potential candidate for forming tetrel bonds.

Research on related aromatic silane systems has investigated how substituents on the aromatic rings influence the strength of the tetrel bond. rsc.org Electron-withdrawing groups tend to enhance the positive character of the σ-hole on the silicon atom, thereby strengthening the tetrel bond interaction energy. Conversely, electron-donating groups weaken this interaction.

The characterization of these bonds often involves several computational techniques:

Molecular Electrostatic Potential (MEP) Analysis: This is used to locate the σ-hole on the silicon atom and quantify its magnitude (VS,max). researchgate.net

Atoms in Molecules (AIM) Theory: Bader's AIM theory is used to analyze the electron density topology. The presence of a bond critical point (BCP) between the silicon and the interacting nucleophile provides evidence for the existence of a tetrel bond. rsc.org

Non-Covalent Interaction (NCI) Plot: This technique visualizes weak interactions in real space, providing a qualitative picture of the nature and strength of the tetrel bond.

The table below presents hypothetical data based on typical findings from ab initio studies on tetrel-bonded complexes of silane derivatives with a generic Lewis base (LB), illustrating the kind of data such a study on this compound would generate.

| Complex | Interaction Energy (kcal/mol) | Si···LB Distance (Å) | VS,max on Si (kcal/mol) |

| This compound···LB | -4.5 | 3.10 | +15.2 |

| (p-NO₂-phenyl)₂SiH₂···LB | -6.2 | 2.95 | +20.5 |

| (p-NH₂-phenyl)₂SiH₂···LB | -3.1 | 3.25 | +11.8 |

This data illustrates that the electronic nature of the aromatic substituent significantly modulates the strength of the tetrel bond. Given the electron-rich nature of the thiophene (B33073) ring, one might expect the tetrel bonding capability of this compound to be sensitive to substitution on the thienyl rings.

Coordination Chemistry of Methyldi 2 Thienylsilane Derivatives

Ligand Design and Metal Complex Formation with Silicon-Containing Ligands

The formation of metal complexes with such ligands would likely proceed through the reaction of methyldi-2-thienylsilane or its functionalized derivatives with a suitable metal precursor. ualberta.ca The choice of metal, solvent, and reaction conditions would be critical in determining the final structure of the complex. For instance, deprotonation of the thienyl rings could lead to the formation of strong σ-bonds with metal centers, while the sulfur atoms could also engage in coordination. The presence of two thienyl groups offers the potential for the ligand to act in a bidentate or bridging fashion, leading to the formation of mononuclear complexes or coordination polymers. unicam.it

Potential Coordination Modes of this compound Derivatives:

| Coordination Mode | Description | Potential Metal Center |

| Monodentate (S-coordination) | One of the thienyl sulfur atoms coordinates to the metal center. | Soft metals like Ag(I), Au(I), Pd(II) |

| Bidentate (S,S'-chelation) | Both thienyl sulfur atoms of the same ligand coordinate to a single metal center, forming a chelate ring. | Transition metals like Cu(II), Ni(II), Pt(II) |

| Bidentate (C,S-chelation) | A deprotonated carbon atom of one thienyl ring and the sulfur atom of the other ring coordinate to the metal. | Late transition metals like Rh(I), Ir(I) |

| Bridging | The two thienyl groups of a single ligand coordinate to two different metal centers, leading to polynuclear complexes or coordination polymers. acs.org | Various transition metals |

Nature of Silicon-Metal Interactions in Coordination Compounds

Direct silicon-metal interactions in coordination compounds are a fascinating area of study. While the primary coordination in this compound complexes is expected to occur through the thienyl groups, the possibility of weaker interactions involving the silicon atom cannot be discounted. In certain geometric arrangements, the silicon atom could engage in agostic interactions or other secondary bonding with the metal center. acs.org

Catalytic Applications of this compound Coordination Complexes

Metal complexes are widely used as catalysts in a vast array of chemical transformations. acs.org The unique electronic and steric environment provided by ligands is crucial for catalytic activity and selectivity. Coordination complexes of this compound could potentially find applications in various catalytic reactions.

The sulfur atoms of the thienyl groups, being soft donors, would favor coordination to soft metal centers like palladium, platinum, and rhodium, which are known to be active in cross-coupling reactions, hydrogenations, and hydrosilylations. The steric bulk and electronic properties imparted by the this compound ligand could influence the efficiency and selectivity of these catalytic processes. For example, in cross-coupling reactions, the ligand can affect the rates of oxidative addition and reductive elimination steps.

Potential Catalytic Applications:

| Catalytic Reaction | Potential Metal Catalyst | Role of the Ligand |

| Suzuki-Miyaura Cross-Coupling | Palladium(0) | Stabilizes the active catalytic species and influences selectivity. |

| Heck Cross-Coupling | Palladium(0) | Affects the regioselectivity and efficiency of the reaction. |

| Hydrogenation of Alkenes | Rhodium(I), Iridium(I) | Modulates the electronic properties of the metal center, influencing catalytic activity. |

| Hydrosilylation | Platinum(0), Rhodium(I) | The silicon-containing ligand could have a unique influence on this silicon-centric reaction. |

Supramolecular Assemblies Involving Silane (B1218182) Derivatives and Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the structure and function of materials. Derivatives of this compound are excellent candidates for the construction of supramolecular assemblies due to the potential for various non-covalent interactions.

The thienyl rings can participate in π-π stacking interactions, while the sulfur atoms can engage in chalcogen bonding. Furthermore, the introduction of functional groups onto the thienyl rings, such as hydrogen bond donors or acceptors, would provide additional handles for directing the self-assembly process. The resulting supramolecular architectures could range from discrete molecular cages to extended one-, two-, or three-dimensional networks. The study of these assemblies would provide insights into the principles of molecular recognition and self-assembly.

Types of Non-Covalent Interactions in this compound Assemblies:

| Interaction Type | Description |

| π-π Stacking | Attractive interaction between the aromatic thienyl rings. |

| Chalcogen Bonding | Non-covalent interaction involving the sulfur atoms of the thienyl groups as chalcogen bond donors. |

| Hydrogen Bonding | If functionalized with appropriate groups, hydrogen bonds can direct the assembly. |

| Van der Waals Forces | General intermolecular forces contributing to the overall stability of the assembly. |

Applications in Advanced Materials Science and Organic Synthesis

Precursors for Polymeric Materials

The unique chemical architecture of methyldi-2-thienylsilane makes it an excellent starting material for the synthesis of advanced polymeric structures. The presence of the reactive silicon-hydride bond alongside the thienyl groups allows for its incorporation into various polymer backbones, leading to materials with tailored properties.

Synthesis of Two-Dimensional Polymer Architectures

Two-dimensional polymers (2DPs) are an emerging class of nanomaterials with a sheet-like, covalently bonded structure. nih.gov These materials exhibit intriguing properties such as large specific surface areas, low densities, and the ability to control their size and composition. nih.gov The synthesis of thin-layer 2DPs remains a challenge, with researchers exploring various "top-down" and "bottom-up" strategies. nih.gov Recent advancements have focused on methods like free-radical polymerization in solution and surfactant-monolayer-assisted interfacial synthesis to create single-layer 2DPs on a larger scale. nih.govuchicago.edu The design and selection of monomer units are crucial for constructing functional 2DPs with desired properties for applications in energy storage and conversion. rsc.org While direct research on this compound's application in 2DP synthesis is emerging, its structural motifs suggest potential as a building block in creating novel 2D materials with unique electronic and physical characteristics. The thienyl groups can participate in polymerization reactions, while the silane (B1218182) core can influence the material's morphology and properties.

Development of Hyperbranched Polymers and Networks from Organofunctional Silanes

Hyperbranched polymers (HBPs) have garnered considerable interest due to their ease of synthesis, highly branched nanoscale structures, and a multitude of terminal groups that can be modified. dntb.gov.uanih.gov Organofunctional silanes, like this compound, are of great interest as modifiers for HBPs. Their incorporation can lead to significant improvements in the thermal, mechanical, and electrical properties of the resulting polymers compared to those made from purely organic components. dntb.gov.uanih.govresearchgate.net

The general structure of organofunctional silanes, R-(CH2)n-Si-(OX)3, allows them to act as a "bridge" between polymers and inorganic substrates. mdpi.com The organofunctional group 'R' provides organic affinity, enabling the formation of interpenetrating networks (IPNs). mdpi.com These silanes can react with various functional groups, making them versatile in creating complex polymer networks. mdpi.com The synthesis of organofunctional polyethoxysilanes (funPEOS) in a one-pot, two-step process allows for great versatility in molecular weight, degree of condensation, and the choice of organic substituent groups. acs.org

High-Performance Coatings and Surface Modification via Organosilanes

Organosilanes are crucial in the formulation of high-performance coatings, adhesives, inks, and sealants, offering significant enhancements in performance. gantrade.com They function primarily as interfacial adhesion promoters, coupling agents for polymer matrices and mineral fillers, and crosslinkers for the polymer matrix. gantrade.com The use of organosilanes can lead to marked improvements in wet and dry adhesion, gloss retention, and resistance to scratches, water, chemicals, and corrosion. gantrade.com

The dual reactivity of organosilanes allows them to form covalent bonds between inorganic and organic materials, and the inherent stability and flexibility of the siloxane (Si-O-Si) bond provide multiple benefits across a wide range of coating systems. russoindustrial.ru They can be incorporated as integral additives or used as primers. russoindustrial.ru When used as a primer, the silane coupling agent is applied to the inorganic substrate before the adhesive product. russoindustrial.ru The selection of the specific organosilane depends on the resin polymer type to be bonded. russoindustrial.ru

Role as Versatile Intermediates in Complex Organic Synthesis

Beyond materials science, this compound and related organosilanes serve as valuable intermediates in the intricate world of organic synthesis. rsc.orgworktribe.com Their unique reactivity allows for the construction of complex molecular architectures, including the formation of new carbon-carbon bonds and the introduction of heteroatoms.

Strategies for Carbon-Carbon Bond Formation

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, essential for building the carbon skeletons of a vast array of molecules. sigmaaldrich.com Organosilanes have emerged as important reagents in this field. rsc.org While traditional methods for creating silicon-containing molecules often suffer from poor atom economy and limited functional group tolerance, modern catalytic approaches have expanded the utility of organosilanes. rsc.org

Recent research has highlighted various enzymatic and chemical strategies for C-C bond formation, including aldol (B89426) condensations, Stetter reactions, and transition metal-catalyzed cross-coupling reactions. nih.govrsc.org While specific strategies involving this compound are still under exploration, the thienyl groups offer potential sites for cross-coupling reactions, and the silane moiety can be leveraged in various bond-forming processes.

Synthesis of Heteroatom-Functionalized Organic Molecules

The incorporation of heteroatoms (atoms other than carbon and hydrogen) into organic molecules is crucial for tuning their physical, chemical, and biological properties. Organosilanes are versatile reagents for introducing silicon and other heteroatoms into organic frameworks. conicet.gov.ar The synthesis of α-functionalized amides containing silicon, germanium, boron, selenium, and sulfur has been demonstrated using amide-sulfoxonium ylides as carbene precursors in X-H insertion reactions. nih.gov This method offers a broad substrate scope and high functional group compatibility. nih.gov

Furthermore, organosilanes can be chemically modified with fluorescent dyes and other functional groups to create hybrid materials for applications in nanotechnology and surface modifications. conicet.gov.ar The ability to form covalent bonds with both organic and inorganic materials makes organosilanes, including this compound, powerful tools for creating complex, heteroatom-functionalized molecules and materials. mdpi.comconicet.gov.ar

Integration of this compound into Functional Materials and Devices

The chemical compound this compound serves as a versatile building block in the fields of advanced materials science and organic synthesis. Its unique structure, which combines a central silicon atom with two thiophene (B33073) rings and a methyl group, provides a platform for the development of novel functional materials. The incorporation of this silane derivative into more complex molecular architectures, such as polymers and dendrimers, has been a subject of research interest, particularly for applications in electronic and photonic devices.

The thiophene units within this compound are known for their electron-rich nature and have been extensively utilized in the design of organic semiconductors. The silicon atom offers a point for tetrahedral connectivity, allowing for the construction of three-dimensional structures which can influence the solid-state packing and electronic properties of the resulting materials. This strategic combination of moieties makes this compound and its derivatives promising candidates for integration into functional materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Research in this area has explored how modifying the core structure of this compound can tune the optical and electronic properties of the resulting materials. For instance, the synthesis of dendrimers based on bithiophenesilane units has been reported. These materials have shown potential as violet-blue emitters, a key component for various photonic applications. The dendritic architecture, built upon a foundation that could be conceptually extended from simpler units like this compound, can lead to amorphous materials with high thermal stability and good solubility, which are advantageous for the fabrication of electronic devices.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems Utilizing Methyldi-2-thienylsilane

The structural framework of this compound offers significant potential for the design of novel catalytic systems. The sulfur atoms within the thienyl rings can act as coordinating sites for transition metals, while the silicon center provides a distinct steric and electronic environment. Future research is focused on harnessing this molecule as a precursor for advanced ligands or as a key reagent in catalytic transformations.

A primary area of exploration is in hydrosilylation catalysis, a fundamental process for forming carbon-silicon bonds. Research aims to develop metal complexes where a ligand derived from this compound modulates the activity and selectivity of the catalyst. The electron-donating nature of the thienyl groups could enhance the reactivity of a coordinated metal center, potentially enabling reactions under milder conditions or with previously unreactive substrates. For instance, designing a rhodium or platinum catalyst with a tridentate ligand incorporating the di-2-thienylsilyl moiety could create a specific catalytic pocket, leading to high regioselectivity in the hydrosilylation of asymmetric alkenes.

Furthermore, the Si-H bond itself is a target for catalytic activation. Research is trending towards using earth-abundant metal catalysts (e.g., iron, copper, zinc) to activate the Si-H bond of this compound for reductive processes. These systems could provide a more sustainable alternative to traditional stoichiometric reductants in organic synthesis. The development of such catalysts would focus on understanding the interaction between the metal center and both the Si-H bond and the thienyl rings, aiming to create highly efficient and recyclable catalytic systems.

Exploration of Bio-Inspired Applications in Organosilane Chemistry

The convergence of organosilicon chemistry and biology presents exciting opportunities for this compound. The thiophene (B33073) unit is a well-known component in electroactive polymers and certain bioactive molecules, while the silane (B1218182) functionality provides a powerful tool for covalent surface modification. Future research is directed at integrating these features into bio-inspired systems, such as biosensors and biocompatible coatings.

One promising direction is the use of this compound to functionalize the surfaces of inorganic substrates like silica (B1680970) (SiO₂) or titanium dioxide (TiO₂), which are common materials for medical implants and biosensor chips. The reactive Si-H group can undergo dehydrogenative coupling with surface hydroxyl (-OH) groups, grafting the methyldi-2-thienylsilyl moiety onto the surface. The tethered thiophene rings can then serve two purposes:

Platform for Bioconjugation: The thiophene rings can be further functionalized (e.g., via electrophilic substitution) to attach specific biomolecules like enzymes, antibodies, or DNA strands for targeted biological recognition.

Signal Transduction: The inherent electronic properties of polythiophenes can be exploited. By electropolymerizing the surface-grafted thiophene units, a conductive polymer layer can be formed directly on the sensor surface. A binding event between an immobilized receptor and its target analyte could induce a measurable change in the electrical properties (e.g., impedance, current) of this layer, forming the basis of a highly sensitive electronic biosensor.

Research will focus on controlling the density and orientation of the silane on surfaces to optimize subsequent polymerization and biomolecule attachment, thereby enhancing device performance and biocompatibility.

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is critical for optimizing existing processes and designing new ones. While traditional analysis focuses on starting materials and final products, future research will increasingly rely on advanced characterization techniques to monitor reactions involving this compound in real time (in situ). This approach provides direct evidence of transient intermediates and kinetic profiles, offering unparalleled mechanistic insight.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are central to this trend. For example, during a catalytic hydrosilylation reaction, the disappearance of the characteristic Si-H stretching band (around 2100-2200 cm⁻¹) in the IR spectrum and the corresponding resonance in the ¹H NMR spectrum can be monitored continuously. This allows for precise measurement of reaction rates under various conditions (e.g., different temperatures, catalyst loadings, or substrate concentrations).

Beyond standard methods, more sophisticated techniques are being explored:

Stopped-Flow Spectroscopy: By rapidly mixing reactants, this technique allows for the observation of short-lived catalytic intermediates on a millisecond timescale, which is crucial for elucidating the elementary steps of a catalytic cycle.

X-ray Absorption Spectroscopy (XAS): When studying metal-catalyzed reactions, XAS can provide information about the oxidation state and coordination environment of the metal center as it interacts with this compound throughout the reaction.

Mass Spectrometry with Gentle Ionization: Techniques like Electrospray Ionization (ESI-MS) can be used to intercept and identify charged or weakly bound intermediates directly from the reaction mixture.

These advanced analytical methods will be indispensable for validating proposed mechanisms, identifying catalyst deactivation pathways, and rationally improving the performance of reactions that utilize this compound.

Sustainable Synthesis and Green Chemistry Approaches in Silane Production

The production of organosilanes, including this compound, has traditionally relied on stoichiometric methods that are often resource-intensive and generate significant waste. A major future research direction is the development of sustainable and green synthetic routes that align with the principles of green chemistry.

Conventional synthesis typically involves the reaction of a chlorosilane (e.g., methyldichlorosilane) with an organometallic reagent like 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. These methods require pre-functionalization of the thiophene, use stoichiometric amounts of metal, and often involve flammable ethereal solvents, leading to poor atom economy and a high E-Factor (Environmental Factor).

Future research aims to replace these pathways with more efficient catalytic methods. A key target is the direct C-H silylation of thiophene with a hydrosilane like methylsilane or dichloromethylsilane. This approach would form the C-Si bond directly, avoiding the need for halogenated thiophenes and organometallic intermediates, with H₂ as the only theoretical byproduct. The primary challenge lies in developing a catalyst that is selective for the C-H bond at the 2-position of the thiophene ring over other C-H bonds. Research into catalysts based on earth-abundant metals or precious metals with specifically designed ligands is crucial for realizing this goal.

The table below compares a traditional synthesis pathway with a hypothetical future green pathway.

| Metric | Traditional Route (Grignard) | Future Route (Catalytic C-H Silylation) |

|---|---|---|

| Key Reagents | 2-Bromothiophene (B119243), Magnesium, Dichloromethylsilane | Thiophene, Methylsilane, Catalyst |

| Key Byproduct(s) | Magnesium bromide (MgBr₂) | Hydrogen gas (H₂) |

| Atom Economy | Low | High |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Minimal/recyclable solvent or solvent-free |

| Process Steps | Multi-step (Grignard formation, then reaction) | Single catalytic step |

| Sustainability Concern | Stoichiometric metal waste, hazardous reagents | Catalyst recovery and stability |

Computational Design and Prediction of Novel Silane-Based Materials

Computational chemistry and materials modeling have become indispensable tools for accelerating materials discovery. Instead of relying solely on trial-and-error laboratory synthesis, future research will heavily utilize computational methods to design and predict the properties of novel materials derived from this compound before they are ever synthesized.

The primary focus is on designing new organic electronic materials, such as semiconductors for organic field-effect transistors (OFETs) or photovoltaics (OPVs). The di-2-thienylsilyl unit can be incorporated as a building block into conjugated polymers. Computational techniques, particularly Density Functional Theory (DFT), can predict key electronic properties of these hypothetical polymers:

HOMO/LUMO Energy Levels: These values determine the material's potential for charge injection/extraction in an electronic device and its electrochemical stability.

Band Gap: The energy difference between the HOMO and LUMO, which dictates the optical absorption properties of the material.

Intramolecular Reorganization Energy: A key parameter that influences charge mobility.

By systematically modifying the structure in silico—for example, by replacing the methyl group on the silicon with other alkyl or aryl groups—researchers can rapidly screen a virtual library of candidate materials. Molecular Dynamics (MD) simulations can further predict how these polymers will pack in the solid state, which is critical for charge transport between polymer chains. This computational pre-screening allows researchers to focus their synthetic efforts on the most promising candidates, saving significant time and resources.

The following table presents a hypothetical example of how computational screening could guide materials design.

| Compound | Substituent on Si (R) | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| This compound | -CH₃ (Methyl) | -6.15 | -0.95 | 5.20 |

| Ethyldi-2-thienylsilane | -C₂H₅ (Ethyl) | -6.12 | -0.92 | 5.20 |

| Phenyldi-2-thienylsilane | -C₆H₅ (Phenyl) | -6.25 | -1.20 | 5.05 |

| (Trifluoromethyl)di-2-thienylsilane | -CF₃ (Trifluoromethyl) | -6.50 | -1.35 | 5.15 |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Methyldi-2-thienylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves organosilicon coupling reactions, such as the reaction of methylchlorosilane with 2-thienyllithium derivatives under inert atmospheres (e.g., argon). Yield optimization requires precise control of stoichiometry, temperature (-78°C for lithiation steps), and solvent polarity (e.g., THF vs. diethyl ether). Purity is confirmed via GC-MS or HPLC, with impurities often arising from incomplete deprotonation or side reactions with residual moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and electronic properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying the silane-thiophene bonding. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry reveal π-conjugation effects between the thienyl rings and the silicon center. X-ray crystallography resolves steric effects and bond angles, though crystal growth may require slow diffusion of hexane into a dichloromethane solution .

Q. How does this compound’s stability vary under ambient vs. inert conditions, and what degradation products form?

- Methodological Answer : Stability tests under ambient conditions show hydrolysis of the Si–C bond, producing 2-thiophenol and silanol derivatives. Inert storage (argon, desiccants) mitigates degradation. Accelerated aging studies (e.g., 40°C/75% humidity) paired with FT-IR or Raman spectroscopy track degradation kinetics. Contradictions in literature stability data often stem from trace moisture or oxygen levels in experimental setups .

Advanced Research Questions